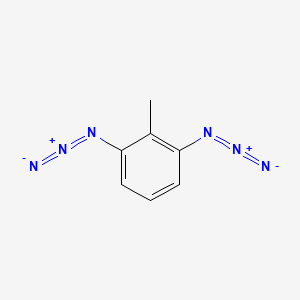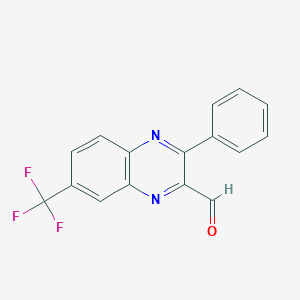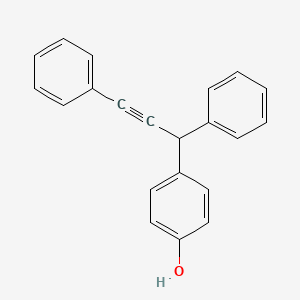![molecular formula C22H13NO2S2 B15168437 4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) CAS No. 501447-63-8](/img/structure/B15168437.png)
4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is an organic compound with the molecular formula C22H13NO2S2. This compound is characterized by its unique structure, which includes a nitro group, ethyne linkages, and benzene rings. It is a yellow solid with specific aromatic properties and is used in various chemical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-1,4-dibromobenzene and 4-ethynylbenzenethiol.
Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions. This involves the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 2-nitro-1,4-dibromobenzene is reacted with 4-ethynylbenzenethiol in the presence of the palladium catalyst and copper co-catalyst under an inert atmosphere, typically nitrogen or argon. The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous materials.
化学反応の分析
Types of Reactions
4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The thiol groups can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide, iodine.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Reduction: 4,4’-[(2-Amino-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol).
Oxidation: 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-disulfide).
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying the properties of nitro and thiol groups in organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Electronic Properties: The ethyne linkages and aromatic rings contribute to the compound’s electronic properties, making it useful in materials science.
類似化合物との比較
Similar Compounds
4,4’-[(2-Amino-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol): Similar structure but with an amino group instead of a nitro group.
4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-disulfide): Similar structure but with disulfide linkages instead of thiol groups.
特性
CAS番号 |
501447-63-8 |
|---|---|
分子式 |
C22H13NO2S2 |
分子量 |
387.5 g/mol |
IUPAC名 |
4-[2-[3-nitro-4-[2-(4-sulfanylphenyl)ethynyl]phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C22H13NO2S2/c24-23(25)22-15-18(2-1-16-5-11-20(26)12-6-16)4-10-19(22)9-3-17-7-13-21(27)14-8-17/h4-8,10-15,26-27H |
InChIキー |
IHWRVXPVQRIFLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)S)[N+](=O)[O-])S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)

![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)


![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
